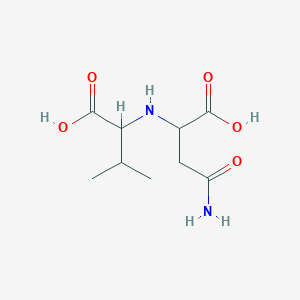
N~2~-(1-Carboxy-2-methylpropyl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(1-Carboxy-2-methylpropyl)asparagine is a compound with the chemical formula C9H16N2O5 It is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Carboxy-2-methylpropyl)asparagine typically involves the reaction of asparagine with 1-carboxy-2-methylpropyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N2-(1-Carboxy-2-methylpropyl)asparagine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(1-Carboxy-2-methylpropyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted asparagine compounds.
Applications De Recherche Scientifique
N~2~-(1-Carboxy-2-methylpropyl)asparagine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein biosynthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(1-Carboxy-2-methylpropyl)asparagine involves its interaction with specific molecular targets and pathways. It is known to participate in the amidation reaction catalyzed by asparagine synthetase, which attaches ammonia to aspartic acid. This reaction is crucial for the metabolism of toxic ammonia in the body. Additionally, the compound can act as a structural component in various proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asparagine: The parent amino acid from which N2-(1-Carboxy-2-methylpropyl)asparagine is derived.
Glutamine: Another amino acid with similar metabolic functions.
Aspartic Acid: A precursor in the biosynthesis of asparagine.
Uniqueness
N~2~-(1-Carboxy-2-methylpropyl)asparagine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
832733-01-4 |
|---|---|
Formule moléculaire |
C9H16N2O5 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-5(8(13)14)3-6(10)12/h4-5,7,11H,3H2,1-2H3,(H2,10,12)(H,13,14)(H,15,16) |
Clé InChI |
BHJFJBOXRFQYMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


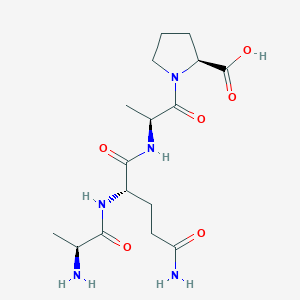
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
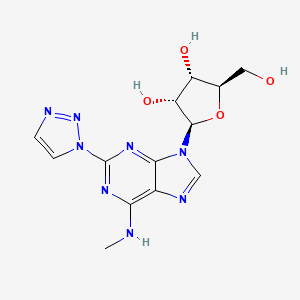

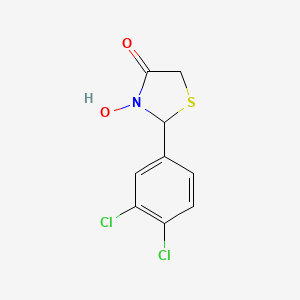
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
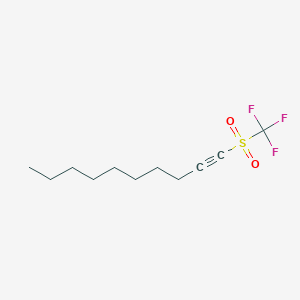
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
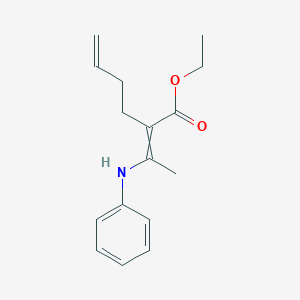
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
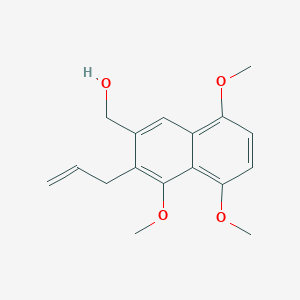
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
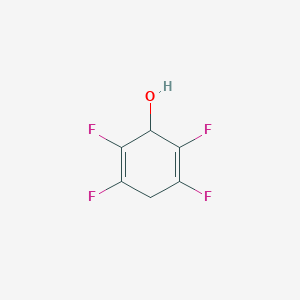
propanedinitrile](/img/structure/B14199672.png)
